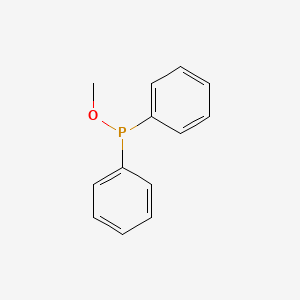

Methoxydiphenylphosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

methoxy(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13OP/c1-14-15(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAADXJFIBNEPLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193202 | |

| Record name | Methoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl diphenylphosphinite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15500 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4020-99-9 | |

| Record name | Methyl P,P-diphenylphosphinite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4020-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxydiphenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004020999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4020-99-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methoxydiphenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxydiphenylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methoxydiphenylphosphine (CAS 4020-99-9): A Technical Guide for the Synthetic Chemist

Introduction

Methoxydiphenylphosphine, also known as methyl diphenylphosphinite, is a versatile trivalent organophosphorus compound that has garnered significant attention in the fields of organic synthesis, catalysis, and materials science.[1][2] Characterized by a phosphorus atom bonded to two phenyl groups and a methoxy group, its unique electronic and steric properties make it a valuable reagent and ligand.[2][3] Unlike more common triaryl- or trialkylphosphines, the P-O bond in methoxydiphenylphosphine introduces distinct reactivity, positioning it as a key precursor and catalyst component in a variety of chemical transformations.

This guide provides an in-depth exploration of methoxydiphenylphosphine, offering researchers, scientists, and drug development professionals a comprehensive resource. We will delve into its physicochemical properties, provide a robust synthesis protocol, explore its critical applications in modern organic chemistry, and detail the necessary safety precautions for its handling. The content is structured to provide not just procedural steps, but also the underlying chemical principles and mechanistic insights that govern its utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in a laboratory setting. Methoxydiphenylphosphine is a colorless to light yellow liquid under standard conditions, a property that distinguishes it from many solid phosphine ligands.[1]

Physical Properties

The key physical data for methoxydiphenylphosphine (C₁₃H₁₃OP) are summarized below for quick reference.[1][4][5]

| Property | Value | Source(s) |

| CAS Number | 4020-99-9 | [1][4][5] |

| Molecular Formula | C₁₃H₁₃OP | [1] |

| Molecular Weight | 216.22 g/mol | [1][5] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Density | 1.078 g/mL at 25 °C | [5] |

| Boiling Point | 149 °C at 6 mmHg (8 hPa) | [4][5] |

| Refractive Index (n₂₀/D) | 1.604 - 1.61 | [1][5] |

| Storage Temperature | 2-8°C or Room Temperature | [5][6][7] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of methoxydiphenylphosphine after synthesis or before use. The following data represent expected values based on its structure and data from analogous compounds.

-

³¹P NMR (Proton Decoupled): The ³¹P NMR spectrum is the most definitive technique for characterizing this compound. It is expected to show a single sharp resonance. While a directly cited value is elusive, comparison with similar phosphinites (e.g., Ph₂POEt at +109.5 ppm) suggests a chemical shift in the range of δ = +110 to +120 ppm (relative to 85% H₃PO₄).[8] This downfield shift is characteristic of P(III) species with an electronegative oxygen substituent.

-

¹H NMR: The proton NMR spectrum should exhibit two main signal regions:

-

Aromatic Protons (C₆H₅): A complex multiplet in the range of δ ≈ 7.20-7.60 ppm integrating to 10 hydrogens.

-

Methoxy Protons (OCH₃): A doublet in the range of δ ≈ 3.50-3.70 ppm integrating to 3 hydrogens. The splitting arises from coupling to the phosphorus atom, with an expected coupling constant of ³JP-H ≈ 10-15 Hz.

-

-

¹³C NMR (Proton Decoupled): The carbon spectrum will show signals for the aromatic and methoxy carbons.

-

Aromatic Carbons (C₆H₅): Multiple signals expected between δ ≈ 128-135 ppm . The ipso-carbon (the carbon directly attached to phosphorus) will appear as a doublet with a large ¹JP-C coupling constant.

-

Methoxy Carbon (OCH₃): A single signal appearing as a doublet in the range of δ ≈ 50-55 ppm due to two-bond coupling with phosphorus (²JP-C).

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information.[6]

-

~3050-3070 cm⁻¹: Aromatic C-H stretching.

-

~2840-2950 cm⁻¹: Aliphatic C-H stretching from the methoxy group.[6]

-

~1590 cm⁻¹ & ~1480 cm⁻¹: Aromatic C=C stretching vibrations.[6]

-

~1020-1050 cm⁻¹: C-O stretching of the methoxy group.

-

~800-900 cm⁻¹: P-O stretching.[6]

-

~700-750 cm⁻¹: P-C absorption bands.[6]

-

Synthesis and Purification

The preparation of methoxydiphenylphosphine is most reliably achieved via the nucleophilic substitution of chlorodiphenylphosphine with sodium methoxide. This method is based on well-established principles of organophosphorus chemistry, where a P-Cl bond is readily displaced by an alkoxide.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of methoxydiphenylphosphine.

Detailed Experimental Protocol

This protocol is designed to be self-validating. Adherence to the procedure and comparison of the final product's spectroscopic data with the expected values should confirm a successful synthesis.

Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Sodium methoxide (NaOMe)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous diethyl ether (Et₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add sodium methoxide (1.05 equivalents). Purge the flask with dry nitrogen.

-

Solvent Addition: Add anhydrous THF via cannula to the flask to create a slurry. Cool the flask to 0°C using an ice-water bath.

-

Causality:Anhydrous conditions are critical as chlorodiphenylphosphine reacts violently with water.[9] THF is an ideal solvent due to its ability to dissolve the reactants and its inertness under these conditions. Cooling to 0°C helps to control the initial exotherm of the reaction.

-

-

Reagent Addition: Slowly add chlorodiphenylphosphine (1.0 equivalent) dropwise via syringe to the stirred slurry over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir overnight (12-16 hours) under a nitrogen atmosphere.

-

Causality:Stirring overnight ensures the reaction proceeds to completion. The formation of a white precipitate (NaCl) is a visual indicator of reaction progress.

-

-

Workup: Cool the reaction mixture back to 0°C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Causality:The product is organic-soluble and will be extracted into the ether phase, while the inorganic salt (NaCl) remains in the aqueous phase.

-

-

Washing: Wash the combined organic layers with brine. This helps to remove any remaining water and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude oil is purified by vacuum distillation (e.g., at ~149°C / 6 mmHg) to yield pure methoxydiphenylphosphine as a clear, colorless to pale yellow liquid.[5]

-

Characterization: Confirm the identity and purity of the product using ³¹P and ¹H NMR spectroscopy and compare the data to the expected values.

Core Applications in Organic Synthesis

Methoxydiphenylphosphine's utility stems from its role as both a ligand in transition metal catalysis and as a reagent in classic organic reactions. Its electronic properties—more electron-donating than triphenylphosphine due to the methoxy group—can enhance the reactivity of metal centers in catalytic cycles.[10]

Ligand in Palladium-Catalyzed Cross-Coupling

Phosphine ligands are crucial for the efficacy of palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings.[5][11] They stabilize the palladium catalyst, modulate its reactivity, and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Methoxydiphenylphosphine serves as an effective monodentate ligand in these processes, contributing to efficient catalyst turnover and product formation.[1][2]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Reagent in the Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of other functional groups with inversion of stereochemistry.[8][12] The reaction typically employs a phosphine (like triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[12] While less common than triphenylphosphine, methoxydiphenylphosphine can act as the P(III) reagent in this transformation. The reaction proceeds through an oxyphosphonium salt intermediate, which is then displaced by a nucleophile in an Sₙ2 fashion.[13][14]

Caption: Key intermediates in the Mitsunobu reaction mechanism.

Precursor for Wittig-Horner Reagents

Methoxydiphenylphosphine can serve as a precursor for synthesizing phosphine oxides used in the Horner-Wadsworth-Emmons (HWE) or Wittig-Horner reaction. For example, an Arbuzov-type reaction with an alkyl halide (e.g., an α-halo ester) would yield a phosphinate, which can then be deprotonated to form the stabilized carbanion necessary for olefination of aldehydes and ketones. This reaction is particularly valuable for its high E-selectivity in alkene synthesis.

Safety, Handling, and Storage

As with all organophosphorus compounds, methoxydiphenylphosphine must be handled with appropriate caution in a well-ventilated chemical fume hood.

-

Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[10] It may also be harmful if swallowed or inhaled.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[7]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[10] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7] Recommended storage temperatures vary by supplier but are typically between 2-8°C or at room temperature.[5][6]

Conclusion

Methoxydiphenylphosphine (CAS 4020-99-9) is a valuable and versatile phosphinite ester with significant applications in synthetic organic chemistry. Its role as an electron-rich ligand enhances the performance of palladium-catalyzed cross-coupling reactions, and its reactivity as a P(III) species allows its participation in classic transformations like the Mitsunobu reaction. By understanding its properties, synthesis, and reaction mechanisms as detailed in this guide, researchers can effectively leverage this reagent to construct complex molecules for pharmaceutical, agrochemical, and materials science applications.

References

-

PubChem - National Institutes of Health. (n.d.). Methoxydiphenylphosphine. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorodiphenylphosphine. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of m-methoxy benzyl diphenyl phosphine oxide.

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

MDPI. (n.d.). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Revisiting the Phospha-Wittig-Horner Reaction. Retrieved from [Link]

-

NIST. (n.d.). Methoxymethyldiphenylphosphine oxide. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). (4-Methoxyphenyl)(diphenyl)phosphine. Retrieved from [Link]

-

MDPI. (n.d.). Platinum Group Metal Phosphides as Efficient Catalysts in Hydroprocessing and Syngas-Related Catalysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Left‐ ³¹P and ³¹P{¹H} (161.98 MHz) NMR spectra of phosphine 12 (0.05 M).... Retrieved from [Link]

-

MDPI. (n.d.). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Retrieved from [Link]

-

RSC Publishing. (n.d.). Three derivatives of phenacyldiphenylphosphine oxide: Influence of aromatic and alkyl substituents on the luminescence sensitiza. Retrieved from [Link]

-

RSC Publishing. (n.d.). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Phosphorus-Based Catalysis. Retrieved from [Link]

-

ijrrr. (n.d.). APPLICATIONS OF METAL-ORGANIC FRAMEWORKS (MOFS) IN CATALYSIS. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for:. Retrieved from [Link]

-

Chem-Guide. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). P-31 NMR Data for Protonated Trialkyl Phosphines | Download Table. Retrieved from [Link]

-

University of California, Davis. (n.d.). 31P NMR Chemical Shift of Phosphorous Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phosphine, (p-bromophenyl)diphenyl. Retrieved from [Link]

-

ResearchGate. (n.d.). 31P and 13C NMR studies on metal complexes of phosphorus-donors: Recognizing surprises | Request PDF. Retrieved from [Link]

-

National Taiwan University. (n.d.). Studies on the preparations of organophosphorus compounds from triphenylphosphine oxide. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. METHYLDIPHENYLPHOSPHINE(1486-28-8) 1H NMR spectrum [chemicalbook.com]

- 3. Methyl diphenylphosphinite [webbook.nist.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. spectrabase.com [spectrabase.com]

- 11. From Spectra to Structure: AI-Powered 31P NMR Interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Facile synthesis of alkylphosphonates from 4-alkyl-1,4-dihydropyridines via photoinduced formal deformylative phosphonylation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. METHYLDIPHENYLPHOSPHINE OXIDE(2129-89-7) 1H NMR [m.chemicalbook.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Synthesis of Methoxydiphenylphosphine: A Technical Guide for Advanced Research

Introduction: The Versatility of Methoxydiphenylphosphine in Modern Synthesis

Methoxydiphenylphosphine, also known as methyl diphenylphosphinite, is a trivalent organophosphorus compound of significant interest to the scientific community. Its unique electronic and steric properties make it a valuable precursor and ligand in various chemical transformations. As a phosphinite, it serves as a crucial intermediate in the synthesis of a diverse range of organophosphorus compounds, including phosphine oxides and other functionalized phosphines, which are pivotal in catalysis, materials science, and drug development. For instance, phosphinites are key reactants in the Michaelis-Arbuzov reaction to form phosphinates and can be oxidized to the corresponding phosphine oxides.[1] Its utility as a ligand in transition-metal catalysis, particularly in cross-coupling reactions, further underscores its importance in the synthetic chemist's toolkit.

This guide provides an in-depth, field-proven perspective on the synthesis of methoxydiphenylphosphine from the readily available starting material, chlorodiphenylphosphine. We will explore the fundamental chemical principles, provide a detailed and validated experimental protocol, and discuss the necessary safety precautions and characterization techniques.

Core Principle: Nucleophilic Substitution at the Phosphorus Center

The synthesis of methoxydiphenylphosphine from chlorodiphenylphosphine is a classic example of a nucleophilic substitution reaction at a phosphorus(III) center. The reaction mechanism is analogous to the well-established Williamson ether synthesis, where an alkoxide displaces a halide.[2]

In this specific transformation, a methoxide anion (CH₃O⁻), typically from a source like sodium methoxide, acts as the nucleophile. The lone pair of electrons on the methoxide oxygen attacks the electrophilic phosphorus atom of chlorodiphenylphosphine. The phosphorus-chlorine bond is highly polarized due to the electronegativity difference, making the phosphorus atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating a smooth and generally high-yielding conversion. The overall reaction is driven by the formation of a stable inorganic salt, sodium chloride, as a byproduct.

Caption: Nucleophilic substitution mechanism for the synthesis of methoxydiphenylphosphine.

Given the sensitivity of chlorodiphenylphosphine to moisture and the reactivity of sodium methoxide, the entire process must be conducted under strictly anhydrous and inert conditions to prevent the formation of undesired byproducts such as diphenylphosphine oxide.[3]

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, where careful execution and adherence to anhydrous and anaerobic techniques are paramount for success.

Safety Precautions: Managing Reactive Hazards

-

Chlorodiphenylphosphine: This reagent is corrosive, causing severe skin burns and eye damage.[4] It is also air and moisture-sensitive and reacts violently with water and alcohols.[3][5] All manipulations must be performed in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible chemical-resistant gloves, is mandatory.

-

Sodium Methoxide: This is a corrosive and flammable solid. It reacts exothermically with water. Handle with care and avoid inhalation of dust.

-

Anhydrous Solvents: Anhydrous solvents like tetrahydrofuran (THF) are flammable. Ensure all heat sources are removed and work away from ignition sources.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Purity/Notes |

| Chlorodiphenylphosphine | 220.64 | 11.0 g (8.9 mL) | 50.0 | ≥98%, handle under inert atmosphere |

| Sodium Methoxide | 54.02 | 2.84 g | 52.5 (1.05 eq) | ≥97%, handle under inert atmosphere |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | Distilled from sodium/benzophenone or from a solvent purification system |

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet, and a reflux condenser topped with a bubbler. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

-

Reagent Preparation: In the inert atmosphere of a glovebox, weigh sodium methoxide (2.84 g) into the reaction flask. If a glovebox is unavailable, add the sodium methoxide to the flask and immediately purge thoroughly with inert gas.

-

Reaction Initiation: Add anhydrous THF (100 mL) to the flask via cannula or syringe. Begin vigorous stirring to create a suspension of sodium methoxide. Cool the flask to 0 °C using an ice-water bath.

-

Addition of Chlorodiphenylphosphine: Using a syringe, add chlorodiphenylphosphine (8.9 mL) dropwise to the stirred suspension over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 10 °C. A white precipitate of sodium chloride will form immediately.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Under a positive pressure of inert gas, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated sodium chloride.

-

Wash the filter cake with two 25 mL portions of anhydrous THF to recover any residual product.

-

Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is a colorless to pale yellow oil. Purify the oil by vacuum distillation. Collect the fraction boiling at approximately 149 °C at 6 mmHg. The purified methoxydiphenylphosphine should be stored under an inert atmosphere at 2-8°C to prevent oxidation and hydrolysis.

Caption: Step-by-step workflow for the synthesis of methoxydiphenylphosphine.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized methoxydiphenylphosphine.

-

Physical Properties: The product should be a colorless liquid. Key physical constants are:

-

Boiling Point: 149 °C at 6 mmHg

-

Density: 1.078 g/mL at 25 °C

-

Refractive Index (n20/D): 1.604

-

-

Spectroscopic Analysis (Predicted):

-

³¹P NMR (Proton Decoupled): The ³¹P NMR spectrum is the most definitive technique for characterizing phosphorus compounds. For a phosphinite like methoxydiphenylphosphine, a single sharp peak is expected. The chemical shift for phosphinites ((RO)PR₂) typically appears in the downfield region, and a shift in the range of δ = +110 to +120 ppm is anticipated.

-

¹H NMR: The proton NMR spectrum should show two distinct signals:

-

A multiplet in the aromatic region (approximately δ = 7.2-7.5 ppm ) integrating to 10 protons (two phenyl groups).

-

A doublet in the aliphatic region (approximately δ = 3.5-3.7 ppm ) integrating to 3 protons (methoxy group). The splitting into a doublet is due to coupling with the phosphorus atom (³J(P,H) coupling constant of ~10-15 Hz).

-

-

Conclusion

The synthesis of methoxydiphenylphosphine from chlorodiphenylphosphine via nucleophilic substitution with sodium methoxide is a reliable and efficient method. The success of this procedure hinges on the strict adherence to anhydrous and anaerobic conditions due to the reactive nature of the starting material and reagents. The detailed protocol and characterization data provided in this guide offer researchers a robust framework for obtaining high-purity methoxydiphenylphosphine, a valuable asset for a wide array of applications in synthetic organic chemistry and catalysis.

References

-

Methyl(diphenyl)phosphine oxide - Optional[31P NMR] - Chemical Shifts. SpectraBase.[Link]

-

Horner–Wadsworth–Emmons reaction. Wikipedia.[Link]

-

Michaelis–Arbuzov reaction. Wikipedia.[Link]

-

Methyl diphenylphosphinite - NIST WebBook. National Institute of Standards and Technology.[Link]

-

Horner-Wadsworth-Emmons Reaction. Professor Dave Explains via YouTube.[Link]

-

Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Green Chemistry.[Link]

-

31P NMR of phenyl diphenylphosphinite, C6H5OPPh2, 1. ResearchGate.[Link]

-

Methyldiphenylphosphine - PubChem. National Center for Biotechnology Information.[Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry.[Link]

-

Williamson ether synthesis. Wikipedia.[Link]

-

31 Phosphorus NMR. NMR Service.[Link]

-

Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides. ResearchGate.[Link]

-

Chlorodiphenylphosphine. Wikipedia.[Link]

-

The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. UNH Scholars' Repository.[Link]

-

1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0240714). Human Metabolome Database.[Link]

-

SUPPORTING INFORMATION. The Royal Society of Chemistry.[Link]

Sources

- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

methoxydiphenylphosphine molecular weight and chemical formula

An In-Depth Technical Guide to Methoxydiphenylphosphine: Properties, Synthesis, and Applications

Introduction

Methoxydiphenylphosphine (MDPP), also known as methyl diphenylphosphinite, is an organophosphorus compound with significant utility in modern chemistry. Characterized by a central phosphorus atom bonded to two phenyl groups and a methoxy group, MDPP serves as a versatile ligand in transition metal catalysis and as a valuable reagent in organic synthesis. Its unique electronic and steric properties, conferred by the combination of electron-donating phenyl rings and the methoxy substituent, allow for the fine-tuning of catalyst reactivity and selectivity. This guide provides a comprehensive overview of methoxydiphenylphosphine, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, safe handling, and critical applications in research and development, particularly for professionals in drug discovery and materials science.

Chapter 1: Core Physicochemical Properties and Molecular Identification

A precise understanding of a compound's physical and chemical properties is foundational to its effective application. Methoxydiphenylphosphine is a colorless to pale yellow liquid under standard conditions, a physical state that facilitates its use in solution-phase chemistry.[1][2] The molecular structure, featuring two bulky phenyl groups and a methoxy group around the phosphorus atom, dictates its steric and electronic profile, influencing its coordination chemistry and reactivity.

Table 1: Key Identifiers and Physicochemical Properties of Methoxydiphenylphosphine

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₃OP | [1][2][3][4] |

| Molecular Weight | 216.22 g/mol | [2] |

| CAS Number | 4020-99-9 | [1][2][3][5] |

| IUPAC Name | methoxy(diphenyl)phosphane | [1][4] |

| Common Synonyms | Methyl diphenylphosphinite, Diphenylphosphinous acid methyl ester | [2][4] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

| Density | 1.10 g/mL | [2] |

| Refractive Index (n20D) | 1.61 | [2] |

The phosphorus atom in MDPP possesses a lone pair of electrons, making it a nucleophilic center and a competent ligand for transition metals.[3] Unlike its triphenylphosphine counterpart, the attached methoxy group modifies the electronic properties, influencing the ligand's donor strength and its reactivity towards electrophiles.[1]

Chapter 2: Spectroscopic Characterization Profile

Unambiguous characterization is a self-validating pillar of any chemical protocol. A combination of spectroscopic techniques is employed to confirm the identity and purity of methoxydiphenylphosphine.

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy : As the primary analytical method for organophosphorus compounds, ³¹P NMR provides a highly sensitive and direct probe of the phosphorus nucleus's chemical environment.[1] The chemical shift for MDPP is characteristic of a tertiary phosphine derivative and is highly sensitive to coordination with a metal center or oxidation, making it an invaluable tool for reaction monitoring.

-

¹H NMR Spectroscopy : This technique provides detailed structural information. The spectrum will exhibit characteristic resonances for the aromatic protons of the two phenyl groups and a distinct singlet for the three protons of the methoxy group.

-

¹³C NMR Spectroscopy : Complements ¹H NMR by showing the carbon framework, with distinct signals for the methoxy carbon and the various carbons of the phenyl rings. Phosphorus-carbon coupling (J-P-C) provides additional structural confirmation.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak for MDPP would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approx. 216.2 g/mol ).[1] Characteristic fragmentation patterns, such as the loss of the methoxy group (•OCH₃, 31 mass units) or phenyl groups (•C₆H₅, 77 mass units), further validate the structure.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy can identify functional groups. Key vibrational bands for MDPP include those for the P-O-C and P-Ph bonds.

Chapter 3: Synthesis and Safe Handling

The synthesis of phosphine ligands is typically achieved through the reaction of phosphorus halides with organometallic reagents.[6] For methoxydiphenylphosphine, a common laboratory-scale synthesis involves the reaction of chlorodiphenylphosphine with a methoxide source.

Experimental Protocol: Synthesis of Methoxydiphenylphosphine

Causality: This procedure relies on the nucleophilic substitution at the phosphorus center. Sodium methoxide, a strong nucleophile, attacks the electrophilic phosphorus atom of chlorodiphenylphosphine, displacing the chloride leaving group to form the desired P-O-C bond. The use of an inert atmosphere is critical as phosphines can be susceptible to oxidation.

Materials:

-

Chlorodiphenylphosphine

-

Sodium methoxide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Schlenk line apparatus

-

Magnetic stirrer and stir bar

-

Syringes and cannulas

Procedure:

-

Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: In the flask, dissolve chlorodiphenylphosphine in anhydrous diethyl ether.

-

Reaction: Slowly add a solution of sodium methoxide in methanol or as a solid powder portion-wise to the stirred solution at 0 °C (ice bath).

-

Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The reaction progress can be monitored by ³¹P NMR by taking aliquots.

-

Workup: Once the reaction is complete, the resulting sodium chloride precipitate is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure methoxydiphenylphosphine as a clear liquid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of methoxydiphenylphosphine.

Safe Handling Protocol

Methoxydiphenylphosphine is classified as an irritant that can cause skin, eye, and respiratory irritation.[1][4] Adherence to strict safety protocols is mandatory.

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[7] In case of contact, rinse the affected area immediately with copious amounts of water.

-

Storage: Store in a cool, dry place away from oxidizing agents.[5] The container should be tightly sealed, preferably under an inert atmosphere to prevent oxidation.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Chapter 4: Core Applications in Catalysis and Synthesis

The utility of methoxydiphenylphosphine stems from its effectiveness as a ligand in homogeneous catalysis, where it can stabilize metal centers and modulate their reactivity.[2][6]

Role as a Ligand in Cross-Coupling Reactions

Phosphine ligands are cornerstones of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are indispensable for forming carbon-carbon and carbon-heteroatom bonds.[6] MDPP serves as an effective ligand in these transformations, influencing the catalytic cycle's efficiency.[2] Its steric and electronic properties facilitate key steps like oxidative addition and reductive elimination, ultimately enhancing reaction rates and yields. The use of such ligands is crucial in the synthesis of complex organic molecules for pharmaceuticals and agrochemicals.[2]

Generic Catalytic Cycle Diagram

Caption: Generalized catalytic cycle for a cross-coupling reaction.

Applications in Drug Development and Materials Science

The ability to efficiently construct complex molecular architectures is paramount in drug discovery. Methoxydiphenylphosphine, as a ligand, facilitates reactions that are central to the synthesis of active pharmaceutical ingredients (APIs).[2] Its role in enabling precise bond formation allows medicinal chemists to build and diversify molecular scaffolds to optimize biological activity.

In materials science, MDPP is employed in the synthesis of advanced functional materials.[2] For instance, it can be used in the polymerization reactions to create polymers with enhanced thermal stability or in the fabrication of organic light-emitting diodes (OLEDs), where it contributes to the performance and efficiency of the devices.[2]

Conclusion and Future Outlook

Methoxydiphenylphosphine is a high-value chemical tool for researchers in both academic and industrial settings. Its well-defined physicochemical properties, coupled with its versatility as a ligand and reagent, have cemented its role in modern synthetic chemistry. The ability to facilitate crucial bond-forming reactions makes it an enabling technology in the development of novel pharmaceuticals and advanced materials. Future research will likely focus on developing new catalytic systems based on MDPP derivatives with even greater efficiency and selectivity, and exploring its applications in emerging areas like sustainable chemistry and environmental sensing.[2]

References

-

Methoxydiphenylphosphine | C13H13OP | CID 77636. (n.d.). PubChem, National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Phosphine ligands for more efficient chemical processes. (n.d.). Cfm Oskar Tropitzsch GmbH. Retrieved January 6, 2026, from [Link]

Sources

- 1. Buy Methoxydiphenylphosphine | 4020-99-9 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Methoxydiphenylphosphine (4020-99-9) for sale [vulcanchem.com]

- 4. Methoxydiphenylphosphine | C13H13OP | CID 77636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. cfmot.de [cfmot.de]

- 7. fishersci.com [fishersci.com]

Spectroscopic Profile of Methoxydiphenylphosphine: A Technical Guide

Introduction

Methoxydiphenylphosphine, with the chemical formula C₁₃H₁₃OP, is an organophosphorus compound of significant interest in synthetic chemistry, particularly as a ligand in catalysis and as a reagent in various organic transformations.[1] Its electronic and steric properties, largely dictated by the interplay between the electron-donating methoxy group and the phenyl rings attached to the phosphorus atom, are crucial for its reactivity and coordination behavior. A thorough understanding of its structural features is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of methoxydiphenylphosphine, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of its characterization, enabling confident identification and utilization in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of methoxydiphenylphosphine in solution. The key nuclei for analysis are ¹H, ¹³C, and ³¹P, each providing unique and complementary information about the electronic environment and connectivity of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of methoxydiphenylphosphine is expected to exhibit distinct signals for the aromatic protons of the phenyl rings and the protons of the methoxy group. Based on data from structurally similar diphenylphosphine derivatives, the aromatic protons are anticipated to appear as a complex multiplet in the range of δ 7.2-7.8 ppm. The protons of the methoxy group are expected to resonate as a singlet further upfield, typically around δ 3.5-3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for Methoxydiphenylphosphine

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (Ar-H) | 7.2 - 7.8 | Multiplet |

| Methoxy (O-CH₃) | 3.5 - 3.8 | Singlet |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum will show signals for the carbon atoms of the two phenyl rings and the methoxy group. The phenyl carbons will appear in the aromatic region (δ 120-140 ppm), with their chemical shifts influenced by the phosphorus atom. The methoxy carbon will be observed at a higher field, typically in the range of δ 50-60 ppm. A key feature of the ¹³C NMR spectrum of organophosphorus compounds is the presence of coupling between the phosphorus and carbon atoms (J-coupling), which provides valuable structural information.

Table 2: Predicted ¹³C NMR Chemical Shifts and P-C Coupling Constants for Methoxydiphenylphosphine

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted J(P-C) (Hz) |

| C-ipso (C-P) | 135 - 140 | 15 - 25 |

| C-ortho | 130 - 135 | 5 - 15 |

| C-meta | 128 - 130 | 0 - 5 |

| C-para | 125 - 128 | 0 - 5 |

| Methoxy (O-CH₃) | 50 - 60 | 5 - 10 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

³¹P NMR Spectroscopy

³¹P NMR is a highly sensitive and informative technique for characterizing organophosphorus compounds. Since ³¹P has a natural abundance of 100% and a spin of 1/2, it provides sharp and easily interpretable signals. The chemical shift of the phosphorus nucleus is highly dependent on its oxidation state, coordination number, and the nature of the substituents. For methoxydiphenylphosphine, a trivalent phosphorus compound, the ³¹P NMR signal is expected to appear in a characteristic region for phosphines. For comparison, the ³¹P chemical shift of triphenylphosphine is approximately -6 ppm. The presence of the electron-donating methoxy group is expected to shift the resonance to a slightly different value.

Table 3: Predicted ³¹P NMR Chemical Shift for Methoxydiphenylphosphine

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| ³¹P | -10 to +10 |

Note: This is a predicted range. The actual chemical shift is referenced to an external standard of 85% H₃PO₄.[2]

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality NMR spectra of methoxydiphenylphosphine.

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of methoxydiphenylphosphine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or acetone-d₆) in a clean, dry NMR tube.[3]

-

Ensure the sample is free of particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.

-

For air-sensitive samples, preparation should be carried out under an inert atmosphere (e.g., in a glovebox) using degassed solvents.[4]

-

-

Instrument Setup :

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

For ³¹P NMR, a broadband probe is required.[5]

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR : Acquire a proton-decoupled spectrum to simplify the signals to singlets (or doublets if P-C coupling is resolved). A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

³¹P NMR : Acquire a proton-decoupled spectrum. Use a calibrated pulse and a sufficient relaxation delay to ensure accurate integration if quantitative analysis is needed.[6] An external standard of 85% H₃PO₄ in a sealed capillary can be used for referencing the chemical shifts to 0 ppm.[2][5]

-

-

Data Processing :

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra appropriately (e.g., using the residual solvent peak for ¹H and ¹³C, and the external standard for ³¹P).

-

Caption: Key NMR spin-spin couplings in methoxydiphenylphosphine.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" that is unique to the compound. The IR spectrum of methoxydiphenylphosphine is characterized by absorption bands corresponding to the vibrations of its functional groups.

Interpretation of the IR Spectrum

The key vibrational bands in the IR spectrum of methoxydiphenylphosphine are associated with the P-O-C linkage, the P-C bonds of the phenyl groups, and the vibrations of the phenyl rings and the methoxy group.

Table 4: Characteristic IR Absorption Bands for Methoxydiphenylphosphine

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Methyl C-H | Stretch | 2950 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Strong |

| P-O-C | Asymmetric Stretch | 1050 - 1000 | Strong |

| P-O-C | Symmetric Stretch | 800 - 750 | Medium |

| P-Phenyl | Stretch | ~1100 | Medium |

| Aromatic C-H | Out-of-plane bend | 750 - 700 | Strong |

Data extracted and interpreted from the NIST WebBook for Methyl diphenylphosphinite.[1]

Experimental Protocol for FTIR Analysis of a Liquid Sample

Methoxydiphenylphosphine is a liquid at room temperature, making its IR analysis straightforward using either transmission cells or Attenuated Total Reflectance (ATR) techniques.

-

Instrument Setup :

-

Ensure the FTIR spectrometer is properly purged to minimize atmospheric water and carbon dioxide interference.

-

Collect a background spectrum of the clean, empty sample holder (e.g., NaCl plates or ATR crystal).

-

-

Sample Preparation (Transmission Method) :

-

Place a drop of methoxydiphenylphosphine onto a clean, dry salt plate (e.g., NaCl or KBr).[7]

-

Carefully place a second salt plate on top to create a thin liquid film.

-

Mount the plates in the spectrometer's sample holder.

-

-

Sample Preparation (ATR Method) :

-

Place a small drop of methoxydiphenylphosphine directly onto the ATR crystal.[8]

-

Ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For methoxydiphenylphosphine, electron ionization (EI) is a common method that provides information about the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

Interpretation of the Mass Spectrum

The mass spectrum of methoxydiphenylphosphine will show a molecular ion peak (M⁺) corresponding to its molecular weight. The extensive fragmentation that occurs under EI conditions provides a unique fingerprint.

-

Molecular Ion (M⁺) : The molecular ion peak is expected at an m/z of 216, corresponding to the molecular formula C₁₃H₁₃OP.

-

Fragmentation Pattern : The fragmentation is dictated by the stability of the resulting ions and neutral fragments. Common fragmentation pathways for organophosphorus compounds involve the cleavage of bonds to the phosphorus atom.

Table 5: Predicted Major Fragments in the EI-Mass Spectrum of Methoxydiphenylphosphine

| m/z | Proposed Fragment Ion | Neutral Loss |

| 216 | [C₁₃H₁₃OP]⁺ | - |

| 185 | [C₁₂H₁₀P]⁺ | OCH₃ |

| 139 | [C₆H₅P(OCH₃)]⁺ | C₆H₅ |

| 77 | [C₆H₅]⁺ | C₇H₈OP |

Data extracted and interpreted from the NIST WebBook for Methyl diphenylphosphinite.[1]

Sources

physical and chemical properties of methoxydiphenylphosphine

An In-depth Technical Guide to Methoxydiphenylphosphine

Authored by a Senior Application Scientist

Foreword: Understanding a Versatile Organophosphorus Reagent

Methoxydiphenylphosphine, also known as methyl diphenylphosphinite, is a trivalent organophosphorus compound that holds a significant position in the toolbox of synthetic chemists. Its unique molecular architecture, featuring a phosphorus (III) center bonded to two phenyl groups and a methoxy group, imparts a nuanced reactivity profile that makes it an invaluable asset in modern organic and organometallic chemistry. The lone pair of electrons on the phosphorus atom renders it nucleophilic, establishing its primary role as a ligand in transition metal catalysis.[1][2] The electronic and steric properties of methoxydiphenylphosphine can be leveraged to modulate the reactivity and selectivity of metal centers in a variety of catalytic transformations.[3][4][5]

This guide provides a comprehensive overview of the , its synthesis, reactivity, and key applications. It is intended for researchers, scientists, and drug development professionals who seek to understand and effectively utilize this versatile reagent in their work. The information presented herein is a synthesis of established knowledge and practical insights, designed to bridge the gap between theoretical understanding and experimental application.

Molecular Identity and Structural Characteristics

A thorough understanding of a reagent begins with its fundamental identity and structure. These features govern its physical behavior, chemical reactivity, and spectroscopic signature.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name: Methoxy(diphenyl)phosphane

-

Common Synonyms: Methyl diphenylphosphinite, Diphenylphosphinous acid methyl ester[6][7]

-

MDL Number: MFCD00048025[7]

Molecular Structure and Composition

Methoxydiphenylphosphine's structure consists of a central phosphorus atom in the +3 oxidation state. It is covalently bonded to the oxygen atom of a methoxy group (-OCH₃) and to the ipso-carbons of two phenyl groups (-C₆H₅). This arrangement results in a tertiary phosphine derivative with a distinct electronic and steric profile.[1][2] The presence of the electron-donating methoxy group and the aromatic phenyl rings influences the nucleophilicity and ligand properties of the phosphorus center.[3]

Caption: 2D Molecular Structure of Methoxydiphenylphosphine.

Physical and Spectroscopic Properties

The physical and spectroscopic data are critical for the correct identification, handling, and application of any chemical compound.

Physical Properties Summary

The following table summarizes the key physical properties of methoxydiphenylphosphine.[7][8]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₃OP | [1][7] |

| Molecular Weight | 216.22 g/mol | [1][7] |

| Appearance | Colorless to slightly yellow liquid | [7] |

| Density | 1.078 g/mL at 25 °C | [8] |

| Boiling Point | 149 °C at 6 mmHg | [8] |

| Refractive Index | n20/D 1.604 | [8] |

| Flash Point | > 113 °C (> 235.4 °F) - closed cup | [8] |

| Solubility | Insoluble in water, soluble in common organic solvents. | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of methoxydiphenylphosphine.[2]

-

³¹P Nuclear Magnetic Resonance (NMR): As the most direct method for characterizing phosphorus-containing compounds, ³¹P NMR is essential.[2] Methoxydiphenylphosphine, a phosphinite, is expected to show a characteristic chemical shift in the broad range typical for P(III) compounds.[9] The specific shift provides a sensitive probe of the electronic environment of the phosphorus atom.

-

¹H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons of the two phenyl groups, typically appearing as complex multiplets in the range of δ 7.0-8.0 ppm. A distinct singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed in the upfield region, typically around δ 3.5-4.0 ppm, often showing coupling to the phosphorus atom (³JHP).

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons of the phenyl rings and a signal for the methoxy carbon. These carbons will exhibit coupling to the phosphorus atom (¹JCP, ²JCP, etc.), which can be a valuable tool for structural assignment.

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present.[10] Key absorptions for methoxydiphenylphosphine include P-O-C stretching vibrations, C-H stretching from the aromatic and methyl groups, and C=C stretching vibrations from the phenyl rings.[6]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.22 g/mol ), confirming its elemental composition.[10] The fragmentation pattern can provide further structural information.

Chemical Properties and Reactivity

The utility of methoxydiphenylphosphine stems from the reactivity of its phosphorus center.

Nucleophilicity and Ligand Behavior

The defining chemical feature of methoxydiphenylphosphine is the nucleophilic lone pair of electrons on the phosphorus atom.[1] This allows it to function as a potent Lewis base, readily donating electron density to electron-deficient centers, particularly transition metals.[4][5]

As a ligand, it plays a crucial role in homogeneous catalysis.[3][11] By coordinating to a metal catalyst, it modifies the metal's electronic and steric environment, which in turn influences the catalyst's activity, selectivity, and stability. The presence of the methoxy group makes it more electron-donating than triphenylphosphine, which can be advantageous in catalytic cycles that benefit from electron-rich metal centers, such as oxidative addition steps in cross-coupling reactions.[3][12]

Oxidation

Like most trivalent phosphines, methoxydiphenylphosphine is susceptible to oxidation. The phosphorus (III) center can be readily oxidized to a pentavalent phosphorus (V) state, forming the corresponding phosphine oxide, (methoxymethyl)diphenylphosphine oxide. While triarylphosphines are generally more resistant to air oxidation than their trialkyl counterparts, care must be taken to handle and store methoxydiphenylphosphine under an inert atmosphere (e.g., nitrogen or argon) to prevent gradual degradation.[12][13] The oxidation is often irreversible and yields a product with completely different chemical properties, lacking the nucleophilicity required for catalysis.[14]

Caption: Oxidation of Methoxydiphenylphosphine.

Hydrolysis

The P-O-C (phosphinite) linkage in methoxydiphenylphosphine can be susceptible to hydrolysis, particularly under acidic or basic conditions.[15][16] This reaction cleaves the phosphorus-oxygen bond, typically yielding diphenylphosphine oxide and methanol. The rate and feasibility of hydrolysis depend significantly on the reaction conditions. For many applications in organic synthesis, the compound is sufficiently stable, but prolonged exposure to aqueous acidic or basic environments should be avoided.[15]

Key Applications in Chemical Synthesis

Methoxydiphenylphosphine's unique properties make it a valuable tool in several areas of chemical research and development.[7]

Homogeneous Catalysis

The primary application of methoxydiphenylphosphine is as a ligand in transition metal-catalyzed reactions.[2][17] Its ability to stabilize metal complexes and promote key catalytic steps makes it invaluable.[7]

-

Cross-Coupling Reactions: It serves as an effective ligand for palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[8] These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, which are critical in pharmaceutical and materials synthesis.[4][18]

-

Hydroformylation and Hydrogenation: In combination with rhodium or other transition metals, it can be used in catalysts for hydroformylation (the addition of CO and H₂ to an alkene to form an aldehyde) and hydrogenation reactions.[2][8]

Organic Synthesis and Reagents

Beyond catalysis, methoxydiphenylphosphine can be a precursor for the synthesis of other valuable organophosphorus compounds. For instance, it can react with alkyl halides in an Arbuzov-type reaction to generate phosphine oxides. A patented method describes the reaction of methyl diphenylphosphinite with m-methoxy benzyl chloride to produce m-methoxy benzyl diphenyl phosphine oxide, a Wittig reagent precursor.[19]

Material Science

Organophosphorus compounds are increasingly used in the development of advanced materials.[2][20] The electronic properties of methoxydiphenylphosphine make it a candidate for incorporation into polymers or functional materials with applications in areas such as organic light-emitting diodes (OLEDs), where it can contribute to the performance and efficiency of electronic devices.[7]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the practical application of methoxydiphenylphosphine, this section provides a representative protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 4-methoxybiphenyl from 4-bromoanisole and phenylboronic acid, using a catalyst system generated in situ from a palladium precursor and methoxydiphenylphosphine as the ligand.

Causality: The methoxydiphenylphosphine ligand is chosen to create an electron-rich, sterically accessible palladium(0) catalyst. This electronic character facilitates the rate-limiting oxidative addition of the aryl bromide to the Pd(0) center. The base is essential for the transmetalation step, activating the boronic acid. An inert atmosphere is critical to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.

Materials and Reagents

-

4-Bromoanisole (Aryl Halide)

-

Phenylboronic Acid (Boronic Acid)

-

Palladium(II) Acetate [Pd(OAc)₂] (Catalyst Precursor)

-

Methoxydiphenylphosphine (Ligand)

-

Potassium Carbonate (K₂CO₃) (Base)

-

Toluene/Water (Solvent System)

-

Anhydrous Magnesium Sulfate (Drying Agent)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Nitrogen or Argon gas supply

Step-by-Step Procedure

-

System Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with an inert gas (N₂ or Ar). Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: To the flask, add Pd(OAc)₂ (e.g., 1 mol%), methoxydiphenylphosphine (e.g., 2.2 mol%), K₂CO₃ (2.0 equivalents), and phenylboronic acid (1.2 equivalents).

-

Solvent Addition: Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). Degassing is crucial to remove dissolved oxygen which can oxidize the catalyst.

-

Substrate Addition: Add 4-bromoanisole (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction: Heat the mixture to reflux (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Add ethyl acetate and water to the flask. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-methoxybiphenyl.

Experimental Workflow Diagram

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Safety, Handling, and Storage

Proper safety protocols are paramount when working with any chemical reagent.

-

Hazard Identification: Methoxydiphenylphosphine is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[6][8]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21][22] Avoid breathing vapors or mist. Wash hands thoroughly after handling.[23][24]

-

Storage: Store in a tightly sealed container in a cool, dry place.[8] To prevent oxidation, it is best stored under an inert atmosphere (nitrogen or argon). Keep away from strong oxidizing agents.[21]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[24]

-

Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[23]

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[21][23]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[21][23]

-

-

Firefighting: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam as extinguishing media.[22][23]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77636, Methoxydiphenylphosphine. Retrieved from PubChem. [Link]

- Google Patents. (n.d.). Synthetic method of m-methoxy benzyl diphenyl phosphine oxide.

-

Kubis, P., et al. (2021). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Catalysts, 11(1), 123. [Link]

-

Wang, L., et al. (2020). Synthesis of Aryldiphenylphosphine Oxides by Quaternization of Tertiary Diphenylphosphines with Aryl Bromides Followed by the Wittig Reaction. Molecules, 25(12), 2925. [Link]

-

Polymer Books. Methoxydiphenylphosphine 5g. Retrieved from Polymer Books. [Link]

-

Flower, K. R., et al. (2007). (4-Methoxyphenyl)diphenylphosphine. Acta Crystallographica Section E: Crystallographic Communications, 63(Pt 3), o1339–o1340. [Link]

-

Allgeier, A., et al. (2021). Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions. Beilstein Journal of Organic Chemistry, 17, 1897-1907. [Link]

-

Zhang, Z., et al. (2022). Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Nature Communications, 13, 2371. [Link]

-

Gessner Group. Phosphine ligands and catalysis. Retrieved from Gessner Group. [Link]

-

Keglevich, G. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(11), 3332. [Link]

-

Reddit. (2021, December 19). Phosphine Ligand Oxidation. r/Chempros. [Link]

-

Guinó, M., & Hii, K. K. M. (2007). Applications of phosphine-functionalised polymers in organic synthesis. Chemical Society Reviews, 36(4), 608-617. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 75041, Methyldiphenylphosphine oxide. Retrieved from PubChem. [Link]

-

Tolstoy, P. M., et al. (2020). Phosphine Oxides as Spectroscopic Halogen Bond Descriptors: IR and NMR Correlations with Interatomic Distances and Complexation Energy. Molecules, 25(22), 5432. [Link]

-

Tolstoy, P. M., et al. (2017). Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds. Physical Chemistry Chemical Physics, 19(24), 16035-16046. [Link]

-

Chatt, J., & Heaton, B. T. (1968). The hydrolysis of monochlorophosphine and monochloroarsine complexes of platinum(II): Bridging phosphinato- and arsinato-groups. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2745-2751. [Link]

-

Esselman, B. J. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from University of Wisconsin-Madison. [Link]

-

ResearchGate. (n.d.). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Oxidation of triphenyl phosphine. [Diagram]. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2019, March 6). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2025, August 10). Application of Metal-organic Frameworks. Retrieved from ResearchGate. [Link]

-

Al-Alshaikh, M. A., et al. (2020). Synthesis, Properties, and Applications of Metal Organic Frameworks Supported on Graphene Oxide. Polymers, 12(11), 2539. [Link]

-

Ma, S., et al. (2015). Applications of metal-organic frameworks featuring multi-functional sites. Coordination Chemistry Reviews, 285, 108-123. [Link]

-

Royal Society of Chemistry. (n.d.). Hydrolysis of methylphosphonic anhydride solid to methylphosphonic acid probed by Raman and infrared reflectance spectroscopies. Analytical Methods. [Link]

Sources

- 1. Methoxydiphenylphosphine (4020-99-9) for sale [vulcanchem.com]

- 2. Buy Methoxydiphenylphosphine | 4020-99-9 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. cfmot.de [cfmot.de]

- 6. Methoxydiphenylphosphine | C13H13OP | CID 77636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl diphenylphosphinite 97 4020-99-9 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. gessnergroup.com [gessnergroup.com]

- 12. Electron-rich triarylphosphines as nucleophilic catalysts for oxa-Michael reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Methoxydiphenylphosphine | polymer-books [polymer-books.com]

- 18. Applications of phosphine-functionalised polymers in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN105503954A - Synthetic method of m-methoxy benzyl diphenyl phosphine oxide - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

- 24. tcichemicals.com [tcichemicals.com]

Understanding the Compound: Properties and Reactivity Profile

An In-depth Technical Guide to the Safe Handling and Handling Precautions for Methoxydiphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling precautions for methoxydiphenylphosphine (CAS RN: 4020-99-9). As a valuable organophosphorus compound utilized in catalysis, organic synthesis, and materials science, a thorough understanding of its properties and associated hazards is paramount for ensuring personnel safety and experimental integrity.[1][2] This document is intended for researchers, scientists, and drug development professionals who may handle this reagent in a laboratory setting.

Methoxydiphenylphosphine, also known as methyl diphenylphosphinite, is a colorless to pale yellow liquid with the chemical formula C₁₃H₁₃OP.[2][3] Its molecular structure, featuring a phosphorus atom bonded to two phenyl groups and a methoxy group, imparts specific reactivity that is crucial to its utility as a ligand in coordination chemistry.[1] However, this structure also dictates its hazard profile.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃OP | PubChem[4] |

| Molecular Weight | 216.22 g/mol | Chem-Impex[2] |

| Appearance | Colorless to slightly yellow liquid | Chem-Impex[2] |

| Density | 1.10 g/mL | Chem-Impex[2] |

| CAS Number | 4020-99-9 | Chem-Impex[2] |

The lone pair of electrons on the phosphorus atom makes methoxydiphenylphosphine susceptible to oxidation, particularly when in solution.[5] This reactivity is a key consideration for its proper storage and handling to prevent degradation and the formation of the corresponding phosphine oxide. While considered "air-stable" as a solid for short periods, it is best practice to handle it under an inert atmosphere, especially when preparing solutions or setting up reactions.[5]

Methoxydiphenylphosphine is known to be reactive with strong acids, bases, and oxidizing agents.[1] It is crucial to avoid contact with these materials to prevent vigorous and potentially hazardous reactions.

Hazard Identification and Risk Assessment

The primary hazards associated with methoxydiphenylphosphine are irritation to the skin, eyes, and respiratory system.[4]

-

Skin Irritation (H315): Causes skin irritation.[4]

-

Serious Eye Irritation (H319): Causes serious eye irritation.[4]

-

Respiratory Irritation (H335): May cause respiratory irritation.[4]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and engineering controls to minimize exposure. A thorough risk assessment should be conducted before any new procedure involving this compound.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection and proper use of PPE are critical for minimizing exposure to methoxydiphenylphosphine. A comprehensive PPE protocol should be mandatory for all personnel handling this compound.[6]

Eye and Face Protection

-

Safety Goggles: ANSI Z87.1-compliant chemical safety goggles are mandatory to protect against splashes.[7]

-

Face Shield: A full face shield should be worn over safety goggles, especially when handling larger quantities or when there is a significant splash risk.[6]

Hand Protection

-

Chemical-Resistant Gloves: Due to the risk of skin irritation, appropriate chemical-resistant gloves are essential. Nitrile gloves are a common choice for handling many chemicals and offer good resistance to a range of solvents.[8][9] However, it is crucial to consult a glove compatibility chart for specific chemicals and exposure times.[10][11] For prolonged or immersive contact, heavier-duty gloves may be necessary. Always inspect gloves for any signs of degradation before use.[7]

Body Protection

-

Laboratory Coat: A flame-retardant lab coat should be worn to protect skin and clothing from contamination.[6]

-

Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection

-

Fume Hood: All handling of methoxydiphenylphosphine that may generate vapors or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Respirator: In situations where engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[12][13] A full-face respirator offers both respiratory and eye protection.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the integrity of methoxydiphenylphosphine and ensure a safe laboratory environment.

Handling

-

Work in a Controlled Environment: All manipulations of methoxydiphenylphosphine should be performed in a well-ventilated chemical fume hood.[6]

-

Inert Atmosphere Techniques: For preparing solutions or conducting reactions, the use of a glovebox or Schlenk line is highly recommended to prevent oxidation.[5][14] Solvents should be thoroughly degassed before use.[5]

-

Avoid Inhalation, Ingestion, and Contact: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin and eyes.[15]

-

Use Appropriate Glassware: Ensure all glassware is clean and dry before use. For air-sensitive techniques, oven-dry glassware and cool under an inert atmosphere.[16]

-

Transferring the Reagent: Use a syringe or cannula for transferring the liquid under an inert atmosphere to minimize exposure to air.[16][17]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[15]

-

Inert Atmosphere: For long-term storage, it is advisable to store methoxydiphenylphosphine under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[5]

-

Temperature: Store in a cool place.

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[15]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial. All laboratory personnel should be familiar with these procedures and the location of emergency equipment.

First Aid Measures

-